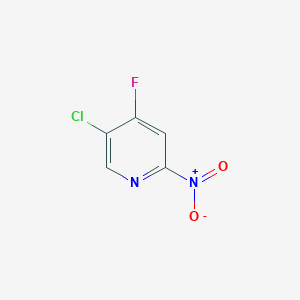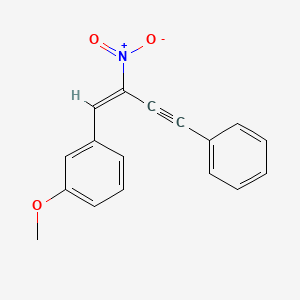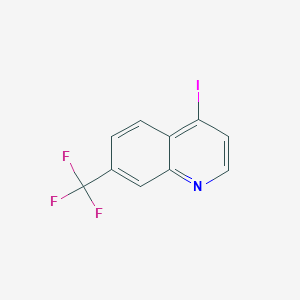
4-Iodo-7-(trifluoromethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-7-(trifluoromethyl)quinoline is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of iodine and trifluoromethyl groups into the quinoline structure enhances its chemical reactivity and biological activity, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of 4-iodoquinoline using a trifluoromethylating agent such as trifluoromethylcopper(I)phenanthroline complex . The reaction is carried out under controlled conditions to ensure the selective introduction of the trifluoromethyl group at the desired position on the quinoline ring.
Industrial Production Methods
Industrial production of 4-Iodo-7-(trifluoromethyl)quinoline may involve large-scale synthesis using similar synthetic routes as described above. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride can be used to replace the iodine atom.
Cross-Coupling: Palladium or copper catalysts are commonly used in cross-coupling reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used for these reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted quinolines can be formed.
Cross-Coupling Products: New quinoline derivatives with extended carbon chains or aromatic groups.
Oxidation and Reduction Products: Oxidized or reduced forms of the quinoline ring.
Scientific Research Applications
4-Iodo-7-(trifluoromethyl)quinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.
Biological Studies: The compound is used in studies to investigate enzyme inhibition and receptor binding.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 4-Iodo-7-(trifluoromethyl)quinoline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist, interfering with biological pathways to exert its effects . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Iodoquinoline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
7-(Trifluoromethyl)quinoline:
4-Bromo-7-(trifluoromethyl)quinoline: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Uniqueness
4-Iodo-7-(trifluoromethyl)quinoline is unique due to the presence of both iodine and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these groups enhances its potential for use in various scientific and industrial applications.
Properties
Molecular Formula |
C10H5F3IN |
|---|---|
Molecular Weight |
323.05 g/mol |
IUPAC Name |
4-iodo-7-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C10H5F3IN/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6/h1-5H |
InChI Key |
NJRPAWVFRRDIPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1C(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


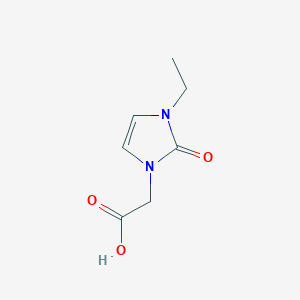

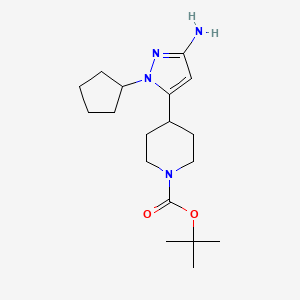
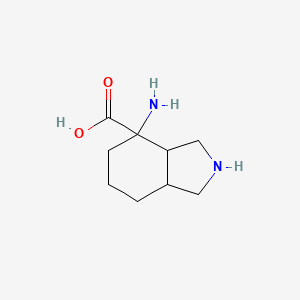
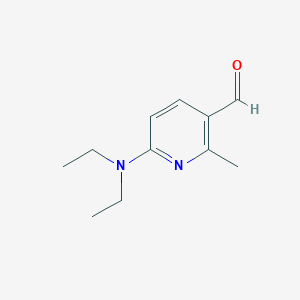
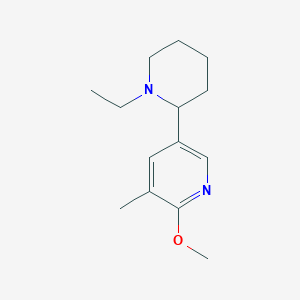
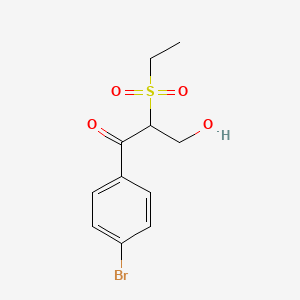
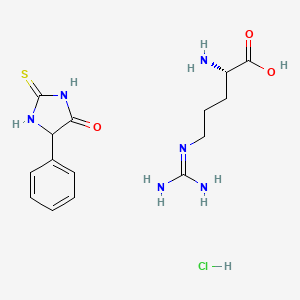
![4,10-Dioxatricyclo[5.2.1.02,6]decan-8-en-3-one](/img/structure/B13024119.png)
![tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13024123.png)
